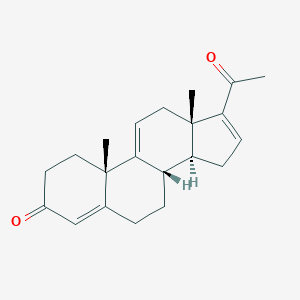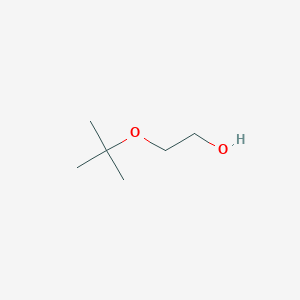
2-tert-Butoxyethanol
概要
説明
2-tert-Butoxyethanol is an organic compound with the molecular formula C6H14O2. It is a clear, colorless liquid with a mild, ether-like odor. This compound is part of the glycol ether family and is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-tert-Butoxyethanol can be synthesized through the etherification reaction of ethylene glycol and tert-butyl alcohol. The reaction typically involves heating and refluxing in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound involves similar etherification processes, often conducted in large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-tert-Butoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Results in the formation of various substituted ethers.
科学的研究の応用
2-tert-Butoxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents.
作用機序
The mechanism of action of 2-tert-Butoxyethanol primarily involves its role as a solvent. It can dissolve a wide range of organic and inorganic substances, facilitating various chemical reactions. At the molecular level, it interacts with other molecules through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of compounds in solution.
類似化合物との比較
2-Butoxyethanol: Another glycol ether with similar solvent properties but a different molecular structure.
2-Methoxyethanol: A glycol ether with a methoxy group instead of a tert-butoxy group.
2-Ethoxyethanol: Contains an ethoxy group, offering different solubility and reactivity characteristics.
Uniqueness: 2-tert-Butoxyethanol is unique due to its tert-butoxy group, which provides steric hindrance and influences its reactivity and solubility. This makes it particularly useful in applications where a balance of solvency and stability is required.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLXTDLGTWNUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63663-09-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4073384 | |
| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7580-85-0 | |
| Record name | Ethylene glycol mono-tert-butyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-tert-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-(1,1-dimethylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of accurately determining the dipole moment of 2-tert-butoxyethanol?
A1: The dipole moment of a molecule provides valuable information about its polarity and interactions with other molecules. [] This is particularly important for this compound, which is an amphiphilic molecule containing both hydrophilic (hydroxyl group) and hydrophobic (tert-butyl group) regions. The dipole moment helps researchers understand its behavior in solution and interactions with other molecules. In a study comparing different methods for calculating dipole moments, this compound dissolved in cyclohexane yielded a value of 2.31 D. [] This information is crucial for predicting its solubility, partitioning behavior, and potential interactions with biological systems.
Q2: How is this compound used in the synthesis of Bosentan, and what advantages does it offer?
A2: this compound plays a crucial role in a second-generation synthesis of Bosentan, an endothelin receptor antagonist. [, ] It reacts with an intermediate compound (a sulfonamide derivative of a pyrimidine) to form the tert-butyl ether of Bosentan. This protective group strategy offers several advantages:
- Improved yield: The overall yield of Bosentan increases significantly from 67% to 84% compared to the first-generation process. []
- Simplified purification: Using this compound reduces the number of isolation steps, ultimately leading to a more efficient and cost-effective process. []
- Reduced environmental impact: The use of this compound allows for replacing less environmentally friendly solvents like DMF and ethylene glycol with toluene. []
Q3: Can this compound be separated from its di-tert-butyl ether derivative?
A3: Yes, separating this compound (TMBE) from ethylene glycol di-tert-butyl ether (TDBE) is possible through a pressure swing distillation process. [] This method exploits the difference in boiling points of the two compounds at different pressures. Researchers experimentally determined the vapor-liquid equilibrium (VLE) data for the TMBE/TDBE system and used the Wilson equation to predict the composition of the mixture at various pressures. [] This data informed the design of a pressure swing distillation process, successfully simulated using Pro/II software, which can achieve purities exceeding 99% for both TMBE and TDBE. []
Q4: Has this compound been identified in natural sources?
A4: Yes, this compound has been identified as a volatile component in the essential oils of both Tragia benthamii and Cissus aralioides. [] Interestingly, it was found in relatively high concentrations in both plants, representing 8.80% and 9.78% of their respective essential oil compositions. [] This finding suggests that this compound might have potential applications beyond its known synthetic utility.
Q5: What are the potential applications of this compound based on its presence in essential oils?
A5: While further research is needed, the presence of this compound in the essential oils of Tragia benthamii and Cissus aralioides suggests potential applications in various fields:
- Antioxidant activity: Both Tragia benthamii and Cissus aralioides oils exhibited antioxidant properties in the DPPH radical scavenging assay, with C. aralioides showing even higher activity than the reference standard, ascorbate. [] This finding warrants further investigation into the potential contribution of this compound to the antioxidant activity of these oils.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

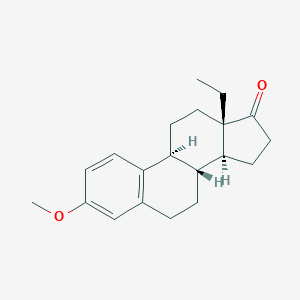
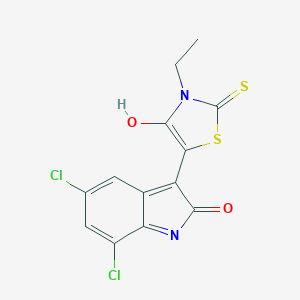



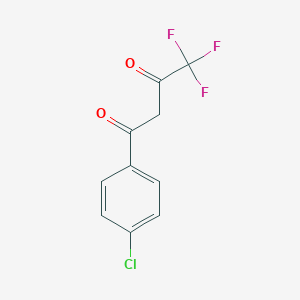
![(6aS,7S,9aR)-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid](/img/structure/B41963.png)
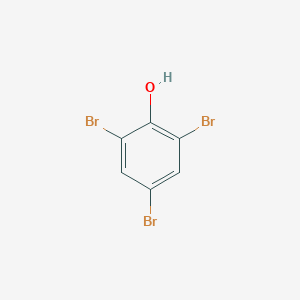

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)
